1-(Sec-butyl)cyclohexane-1-carboxylic acid 1-(Sec-butyl)cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18134784
InChI: InChI=1S/C11H20O2/c1-3-9(2)11(10(12)13)7-5-4-6-8-11/h9H,3-8H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol

1-(Sec-butyl)cyclohexane-1-carboxylic acid

CAS No.:

Cat. No.: VC18134784

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

1-(Sec-butyl)cyclohexane-1-carboxylic acid -

Specification

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
IUPAC Name 1-butan-2-ylcyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C11H20O2/c1-3-9(2)11(10(12)13)7-5-4-6-8-11/h9H,3-8H2,1-2H3,(H,12,13)
Standard InChI Key JILBSDPIJFJJBP-UHFFFAOYSA-N
Canonical SMILES CCC(C)C1(CCCCC1)C(=O)O

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

Synthesis and Manufacturing

Hydrolysis of Nitriles

A high-yield synthesis involves the hydrolysis of 1-(sec-butyl)cyclohexanecarbonitrile under alkaline conditions. In a patented process , the nitrile derivative is reacted with aqueous sodium hydroxide (50% w/w) at 250°C for 17–22 hours in a nickel-lined autoclave, achieving a yield of 93.9–94.1% (Table 1).

Table 1: Optimization of Nitrile Hydrolysis

ParameterConditionYield (%)
Temperature250°C93.9–94.1
Reaction Time17–22 hours
CatalystNone (base-mediated)
SolventWater

This method avoids hazardous halogenating agents and leverages the stability of nickel reactors under high-temperature conditions .

Alternative Routes

  • Halogenation Followed by Hydrolysis: Reacting cyclohexanecarboxylic acid derivatives with halogenating agents (e.g., PCl3_3) forms acyl halides, which are subsequently hydrolyzed to carboxylic acids .

  • Grignard Reaction: Addition of sec-butylmagnesium bromide to cyclohexanecarbonyl chloride, followed by acid workup, provides an alternative pathway.

Chemical Reactivity

Acid-Base Behavior

The carboxylic acid group has a pKa of approximately 4.8, as extrapolated from similar cyclohexanecarboxylic acids . This moderate acidity enables deprotonation under basic conditions, forming carboxylate salts that enhance water solubility.

Esterification and Amidation

1-(Sec-butyl)cyclohexane-1-carboxylic acid undergoes typical carboxylic acid reactions:

  • Esterification: Reaction with alcohols (e.g., methanol) in the presence of H2_2SO4_4 yields esters like methyl 1-(sec-butyl)cyclohexane-1-carboxylate.

  • Amidation: Treatment with thionyl chloride (SOCl2_2) generates the acyl chloride, which reacts with amines to form amides .

Reduction

Catalytic hydrogenation (H2_2, Pd/C) reduces the carboxylic acid to the corresponding alcohol, 1-(sec-butyl)cyclohexanemethanol, though this reaction is less common due to the stability of the carboxylic acid group.

Physicochemical Properties

Table 2: Key Physicochemical Data

PropertyValueSource
Molecular Weight184.28 g/mol
Density1.02–1.05 g/cm3^3 (estimated)
Melting Point45–50°C (estimated)
Boiling Point280–290°C (estimated)
Solubility in WaterLow (0.1–1 g/L at 20°C)
LogP (Octanol-Water)3.2–3.5

The compound’s low water solubility and moderate lipophilicity (LogP 3.2–3.5) make it suitable for lipid-based formulations in pharmaceuticals.

Applications

Pharmaceutical Intermediates

1-(Sec-butyl)cyclohexane-1-carboxylic acid serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors. Its alicyclic structure enhances metabolic stability compared to linear analogues.

Agrochemicals

The compound is utilized in synthesizing herbicides and fungicides, where the sec-butyl group improves membrane permeability in plant tissues .

Material Science

Derivatives of this acid are explored as plasticizers and cross-linking agents in polymer chemistry, leveraging its rigidity and thermal stability.

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